(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid
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Overview
Description
(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a 3-fluoro-4-methylbenzoyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic precursors.
Introduction of the Benzoyl Group: The 3-fluoro-4-methylbenzoyl group can be introduced via Friedel-Crafts acylation using 3-fluoro-4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using Grignard reagents followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows for investigations into stereoselective processes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the synthesis of materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context in which the compound is used, such as inhibiting an enzyme or activating a receptor.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3-chloro-4-methylbenzoyl)cyclohexanecarboxylic acid
- (1R,2S)-2-(3-fluoro-4-ethylbenzoyl)cyclohexanecarboxylic acid
- (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclopentanecarboxylic acid
Uniqueness
(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the fluoro and methyl groups on the benzoyl ring, as well as the chiral centers on the cyclohexane ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h6-8,11-12H,2-5H2,1H3,(H,18,19)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJZKQJXYNWGLX-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.